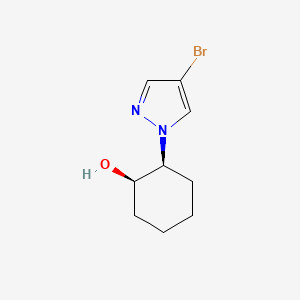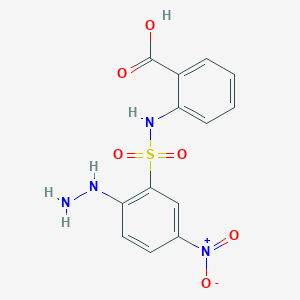![molecular formula C13H9F3N2O2 B13328037 6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13328037.png)
6-Methyl-4-(trifluoromethyl)-[2,2'-bipyridine]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid is a compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple halogenated pyridines with boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with similar applications in catalysis and materials science.
2,2’-Bipyridine: A simpler bipyridine compound widely used as a ligand in coordination chemistry.
Uniqueness
6-Methyl-4-(trifluoromethyl)-[2,2’-bipyridine]-5-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group, which enhance its chemical stability and lipophilicity. These properties make it particularly valuable in applications requiring robust and versatile ligands .
Eigenschaften
Molekularformel |
C13H9F3N2O2 |
|---|---|
Molekulargewicht |
282.22 g/mol |
IUPAC-Name |
2-methyl-6-pyridin-2-yl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O2/c1-7-11(12(19)20)8(13(14,15)16)6-10(18-7)9-4-2-3-5-17-9/h2-6H,1H3,(H,19,20) |
InChI-Schlüssel |
KWHGFXJBFODNSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=N2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


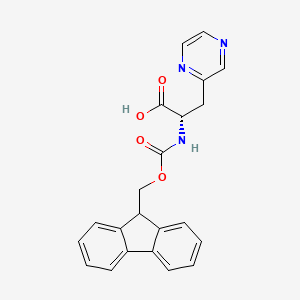

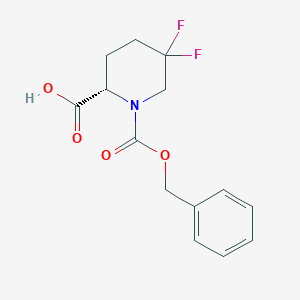
![1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13327964.png)
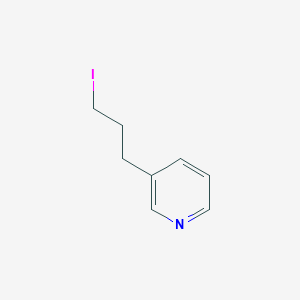
![6-(Hydroxymethyl)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13327973.png)
![2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13327975.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B13327983.png)
![1,2-Dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13327997.png)
![5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328004.png)
